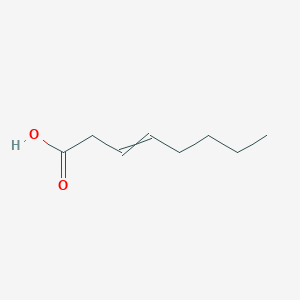

3-Octenoic acid

Description

Structure

3D Structure

Properties

CAS No. |

1577-19-1 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

oct-3-enoic acid |

InChI |

InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h5-6H,2-4,7H2,1H3,(H,9,10) |

InChI Key |

IWPOSDLLFZKGOW-UHFFFAOYSA-N |

Isomeric SMILES |

CCCC/C=C/CC(=O)O |

Canonical SMILES |

CCCCC=CCC(=O)O |

density |

0.928-0.938 (20°) |

Other CAS No. |

5163-67-7 1577-19-1 |

physical_description |

White solid; Oily, fatty aroma |

Pictograms |

Corrosive |

solubility |

Slightly soluble in water; soluble in most organic solvents Soluble (in ethanol) |

Synonyms |

3-octenoic acid |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 3 Octenoic Acid

Elucidation of Endogenous Biosynthetic Routes

The endogenous formation of fatty acids occurs through the highly conserved fatty acid synthase (FAS) system. In bacteria and plants, this is a Type II system involving a series of discrete, monofunctional enzymes.

Key Precursors and Metabolic Flow:

Acetyl-CoA: Serves as the primary building block. One molecule of acetyl-CoA acts as the primer for the entire synthesis.

Malonyl-CoA: Acts as the two-carbon donor for chain elongation. It is synthesized from acetyl-CoA by the enzyme acetyl-CoA carboxylase (ACC), a step that is often a major point of regulation for fatty acid synthesis. libretexts.org

Acyl Carrier Protein (ACP): The growing fatty acid chain is covalently attached to an Acyl Carrier Protein (ACP) via a thioester bond, forming an acyl-ACP intermediate that is shuttled between the active sites of the FAS enzymes. libretexts.org

The synthesis to an eight-carbon chain (octanoyl-ACP) requires one molecule of acetyl-CoA and three molecules of malonyl-CoA, proceeding through the intermediates shown in the table below.

| Step | Intermediate Precursor | Product | General Enzyme Class |

| Priming | Acetyl-CoA + ACP | Acetyl-ACP | Acyl-CoA:ACP Transacylase |

| Carboxylation | Acetyl-CoA + HCO₃⁻ | Malonyl-CoA | Acetyl-CoA Carboxylase |

| Elongation 1 | Acetyl-ACP + Malonyl-ACP | 3-Ketobutyryl-ACP | β-Ketoacyl-ACP Synthase |

| Elongation 2 | Butyryl-ACP + Malonyl-ACP | 3-Ketohexanoyl-ACP | β-Ketoacyl-ACP Synthase |

| Elongation 3 | Hexanoyl-ACP + Malonyl-ACP | 3-Ketooctanoyl-ACP | β-Ketoacyl-ACP Synthase |

This interactive table outlines the initial steps for building the carbon backbone.

The introduction of the double bond is the defining step in the synthesis of 3-octenoic acid. Standard fatty acid synthesis involves the dehydration of a (3R)-hydroxyacyl-ACP intermediate. In the case of an eight-carbon chain, this precursor is (3R)-hydroxyoctanoyl-ACP.

However, a critical distinction arises in the position of the resulting double bond. The canonical dehydratase enzymes of the Type II FAS system, such as FabZ and FabA in E. coli, catalyze the removal of water from (3R)-hydroxyacyl-ACP to form a trans-2-enoyl-ACP. expasy.orggenome.jpcreative-enzymes.comqmul.ac.uk This would produce trans-2-octenoic acid, not this compound.

The formation of a double bond between the C3 and C4 positions (a β,γ-double bond) from a 3-hydroxy precursor is a non-canonical reaction. The specific dehydratase or isomerase enzyme that would catalyze the reaction (3R)-hydroxyoctanoyl-ACP → 3-octenoyl-ACP + H₂O has not been definitively characterized in endogenous metabolic pathways. This represents a significant gap in the understanding of this compound biosynthesis, suggesting it may be a minor product of metabolic side-reactions or that a novel enzymatic activity is responsible.

Microbial Biosynthesis of this compound

While microbial production is a promising avenue for many platform chemicals, the specific synthesis of this compound is not widely documented in native microorganisms. acs.org Research has primarily focused on engineering microbes to produce related medium-chain fatty acids.

There is limited evidence of significant natural production of this compound by common industrial microorganisms like Saccharomyces cerevisiae or Escherichia coli. However, the synthesis of its likely precursor, 3-hydroxyoctanoic acid, has been achieved in engineered microbes. For instance, engineered E. coli strains have been developed to produce medium-chain 3-hydroxy fatty acids by leveraging thiolase-dependent pathways, which could serve as a starting point for producing this compound if a suitable dehydratase were introduced.

Some fungi have been shown to metabolize related compounds. For example, certain Mucor species can convert trans-2-octenoic acid into L-3-hydroxyoctanoic acid. tandfonline.com In other work, the fungus Aspergillus oryzae was engineered to produce 3-oxo-2-(2'-pentenyl)-cyclopentane-1-octanoic acid, a complex derivative of an octanoic acid backbone, as part of a pathway to synthesize pyrethrins. nih.govresearcher.life

Given the lack of identified natural producers, the specific genetic regulation for this compound is unknown. However, the control of its precursors is well-understood. In engineered yeast and bacteria, the production of medium-chain fatty acids is typically controlled by:

Thioesterase Expression: Introducing a thioesterase with specificity for medium-chain acyl-ACPs (like C8-ACP) is the most critical step. This enzyme cleaves the fatty acid from the ACP, releasing it from the FAS cycle and preventing further elongation. igem.org

Deletion of Degradation Pathways: To prevent the breakdown of the produced fatty acid, genes involved in β-oxidation (e.g., fadE in E. coli) are often deleted. acs.org

Precursor Supply Enhancement: Overexpressing genes like acetyl-CoA carboxylase (ACC1) can increase the pool of malonyl-CoA, pushing metabolic flux towards fatty acid synthesis.

Plant Metabolic Integration and Pathways Involving this compound

The presence of this compound has been reported in a few plant species, indicating that biosynthetic pathways exist in the plant kingdom, although they are not well-defined.

GC-MS analysis has identified this compound as a phytochemical constituent in the fruit extract of Bryonopsis laciniosa (also known as Diplocyclos palmatus). researchgate.net It has also been reported in Arctium lappa (greater burdock). neist.res.in

The specific enzymatic pathway responsible for its formation in these plants remains unelucidated. It could potentially arise from the standard Type II FAS pathway present in plant plastids, followed by the action of a yet-to-be-identified dehydratase or isomerase that creates the C3-C4 double bond.

Interestingly, a related C8-dicarboxylic acid derivative, 3-oxo-2-(2′(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0), is a known intermediate in the biosynthesis of the plant hormone jasmonic acid from α-linolenic acid. researchgate.net This pathway, however, involves the cyclization and modification of a much longer fatty acid and is distinct from the de novo synthesis of this compound itself.

Contradictory reports exist, as some analyses of Bryonopsis laciniosa seed oil have identified common fatty acids like linoleic and oleic acid but did not report the presence of this compound, highlighting the need for further research to confirm its distribution and biosynthetic origin in plants. nih.govnih.gov

Natural Occurrence and Ecological Dynamics of 3 Octenoic Acid

Distribution of 3-Octenoic Acid in Biological Systems

The occurrence of this compound has been identified in a variety of living organisms, highlighting its role as a naturally produced biomolecule. Its distribution spans terrestrial and marine environments, indicating a broad, though specific, metabolic presence.

Presence in Terrestrial Flora and Fungi

This compound has been identified as a natural constituent in a number of terrestrial plants. Notably, it is found in the roots of burdock (Arctium lappa), a plant recognized for its medicinal properties. nih.gov It has also been reported as a bioactive component in the fruit extract of Bryonopsis laciniosa. While the full extent of its distribution in the plant kingdom is still under investigation, these findings confirm its presence in at least two distinct plant families, Asteraceae and Cucurbitaceae.

In the fungal kingdom, while a wide array of volatile organic compounds are known to be produced, the specific identification of this compound is less commonly documented. Fungi are known to produce a variety of fatty acids and their derivatives, such as the insecticidal metabolite octanoic acid from Conidiobolus coronatus. nih.gov Additionally, C8 compounds like 1-octen-3-ol (B46169) are nearly ubiquitous among fungi and are formed from the oxidative breakdown of linoleic acid. annualreviews.org However, direct evidence for the widespread production of this compound by fungi requires further research.

Table 1: Documented Occurrence of this compound in Terrestrial Flora

| Species | Common Name | Family | Plant Part | Reference |

|---|---|---|---|---|

| Arctium lappa | Burdock | Asteraceae | Roots | nih.gov |

| Bryonopsis laciniosa | Cucurbitaceae | Fruit | plantprotection.pl |

Occurrence in Microbial Species and Consortia

The biosynthesis of unsaturated fatty acids is a well-established process in bacteria, occurring through both oxygen-dependent and oxygen-independent pathways. nih.govresearchgate.net These pathways allow for the production of a diverse range of fatty acids that are essential for membrane function. While bacteria are known to produce various fatty acids, including octanoic acid, specific documentation of this compound as a microbial metabolite is not widespread in the currently available scientific literature. Further investigation into the metabolic profiles of diverse microbial species and consortia is needed to determine the prevalence of this compound production in the microbial world.

Identification in Marine Organisms (e.g., Diatoms)

The marine environment is a rich source of a vast array of fatty acids, many of which are produced by phytoplankton. Diatoms, in particular, are known for their complex lipid profiles. annualreviews.orgthegoodscentscompany.comunimelb.edu.auresearchgate.net A significant finding has been the identification of 2-Octenoic acid, an isomer of this compound, in the benthic diatom Halamphora cf. salinicola. nih.gov While not identical, the presence of this isomer suggests that the metabolic pathways for producing C8 unsaturated fatty acids exist within diatoms. The fatty acid composition of marine invertebrates is also diverse, with biosynthesis of polyunsaturated fatty acids being a key area of research. mdpi.com However, the specific identification of this compound in marine invertebrates and other marine organisms beyond diatoms requires more targeted research.

Ecological Roles and Inter-Species Interactions

This compound and related fatty acids are emerging as important signaling molecules and agents in the chemical ecology of various ecosystems. Their roles range from mediating plant-microbe interactions to contributing to the volatile organic compound emissions that influence insect behavior and atmospheric chemistry.

Role in Plant-Microbe Symbioses and Pathogen Responses

Lipids and fatty acids play a crucial role in the complex communication between plants and microbes. researchgate.netunimelb.edu.au Unsaturated fatty acids, in particular, are precursors to a variety of signaling molecules that regulate plant defense responses. frontiersin.orgfrontiersin.org For instance, they are integral to the biosynthesis of jasmonic acid, a key hormone in plant defense against herbivores and certain pathogens. frontiersin.org

While the direct role of this compound as a plant defense elicitor is still an active area of research, the broader family of fatty acids is known to be involved in both symbiotic and pathogenic interactions. researchgate.netunimelb.edu.au In beneficial symbioses, lipids can facilitate the initial recognition and establishment of the relationship between the plant and microbe. researchgate.net Conversely, in pathogenic interactions, fatty acids can be involved in the plant's defense signaling cascade, triggering responses to combat the invading pathogen. frontiersin.org The specific contribution of this compound to these intricate signaling networks is a promising avenue for future investigation.

Contribution to Volatile Organic Compound Emissions in Ecosystems

Many organisms release a complex mixture of volatile organic compounds (VOCs) into the atmosphere, which serve a variety of ecological functions. ttu.edu These biogenic volatile organic compounds (BVOCs) can act as semiochemicals, which are signaling molecules that mediate interactions between organisms. plantprotection.plplantprotection.pl Fatty acid derivatives are known components of floral scents, contributing to the attraction of pollinators. thegoodscentscompany.comfrontiersin.orgchesci.comfrontiersin.org

Potential as a Signaling Molecule in Biological Communities

This compound, a medium-chain fatty acid, and its derivatives exhibit potential as semiochemicals—chemicals that mediate interactions between organisms. plantprotection.plplantprotection.pl While direct and extensive research on this compound's role is still developing, evidence from related compounds suggests its involvement in the chemical signaling within and between species. Such signaling chemicals are crucial in regulating interactions, from defense against herbivores to influencing microbial communities. nih.govresearchgate.net

In the realm of insect communication, fatty acid derivatives are well-known pheromones and allomones. plantprotection.pl For instance, the ethyl ester of this compound, ethyl 3-octenoate, has been identified as an insect sex pheromone that attracts male Mediterranean fruit flies (Ceratitis capitata). A related saturated compound, octanoic acid, functions as a repellent for the turnip moth (Agrotis segetum) and acts as a negative signal for oviposition in mosquitoes. epa.gov Furthermore, trans-3-octenoic acid has been noted for eliciting pheromonal behavioral responses in humans. aocs.org Research on the isomer 2-octenoic acid has demonstrated immunotoxic effects on the larvae of the greater wax moth (Galleria mellonella), where it impacts immunocompetent cells, suggesting a disruptive role at a cellular signaling level. nih.gov These findings collectively suggest that this compound possesses the structural characteristics to function as a semiochemical, potentially influencing insect behavior and physiology.

Within plant communities, chemical signaling, often termed allelopathy, plays a significant role in mediating plant-plant and plant-microbe interactions. nih.govmdpi.com Plants release a variety of compounds, including fatty acids, to interfere with the growth of competitors, defend against pathogens, or communicate with symbiotic microbes. nih.govresearchgate.net While specific studies detailing this compound's role in allelopathy are limited, the general involvement of fatty acid derivatives in these processes indicates a potential for this compound to act as a signaling molecule in the rhizosphere.

Microbial communities also rely on chemical signals for processes like quorum sensing, which regulates gene expression based on population density. mdpi.comfrontiersin.org The core signaling molecules, such as N-acyl-homoserine lactones (AHLs), are composed of a homoserine lactone ring attached to an acyl side chain. nih.gov Enzymes that degrade these signals, known as quorum quenching enzymes, can hydrolyze the amide bond of AHLs, releasing a free fatty acid. mdpi.com This connection highlights a potential role for fatty acids like this compound within the complex chemical communication networks of microbial ecosystems.

Table 1: Examples of C8 Fatty Acids and Derivatives as Signaling Molecules

| Compound | Organism(s) Affected | Type of Signal | Observed Effect |

|---|---|---|---|

| Ethyl 3-octenoate | Mediterranean fruit fly (Ceratitis capitata) | Pheromone | Attraction of males |

| trans-3-Octenoic acid | Humans | Pheromonal | Elicits behavioral responses |

| 2-Octenoic acid | Greater wax moth (Galleria mellonella) | Immunotoxic agent | Affects immunocompetent cells nih.gov |

Environmental Fate and Biogeochemical Cycling

The environmental fate of this compound is governed by its physicochemical properties and its susceptibility to biological and chemical degradation processes. As a medium-chain unsaturated fatty acid, its journey through various environmental compartments is influenced by its moderate water solubility and its potential for microbial breakdown. nih.govresearchgate.net

Biodegradation Pathways in Natural Environments

The primary mechanism for the biodegradation of fatty acids, including this compound, in natural environments is the β-oxidation pathway. wikipedia.orgjackwestin.com This catabolic process occurs in microorganisms and involves the sequential enzymatic cleavage of two-carbon fragments from the fatty acid chain, yielding acetyl-CoA. aocs.orgpherobase.com The acetyl-CoA can then enter the citric acid cycle to generate energy for the cell. jackwestin.com

The degradation of an unsaturated fatty acid like this compound requires additional enzymatic steps compared to its saturated counterpart, octanoic acid. jackwestin.comnih.gov The double bond at the C3 position (β-carbon) prevents direct action by the standard enzymes of the β-oxidation cycle. wikipedia.org To overcome this, an auxiliary enzyme, enoyl-CoA isomerase, is required. nih.gov

The proposed biodegradation pathway for this compound is as follows:

Activation: The fatty acid is first activated by conversion to its coenzyme A (CoA) derivative, 3-octenoyl-CoA.

Isomerization: The cis- or trans-Δ³ double bond is isomerized by enoyl-CoA isomerase to a trans-Δ² double bond, forming 2-octenoyl-CoA. This new compound is a standard substrate for the β-oxidation pathway. wikipedia.orglibretexts.org

Standard β-Oxidation: The 2-octenoyl-CoA then proceeds through the conventional four steps of β-oxidation:

Hydration: Addition of water across the double bond by enoyl-CoA hydratase.

Oxidation: Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase.

Thiolysis: Cleavage by β-keto thiolase, which releases one molecule of acetyl-CoA and a new acyl-CoA that is two carbons shorter (hexanoyl-CoA). nih.gov

Subsequent Cycles: The resulting hexanoyl-CoA continues through further cycles of β-oxidation until the entire carbon chain is converted into acetyl-CoA molecules. aocs.org

This pathway is a common and efficient mechanism for microorganisms to utilize unsaturated fatty acids as a carbon and energy source. nih.gov The presence of enzymes like lipases and esterases in the environment can initiate the process by hydrolyzing esters of this compound, releasing the free acid for subsequent degradation. nih.govcore.ac.uk

Persistence and Mobility in Environmental Compartments

The persistence and mobility of this compound in the environment are dictated by its chemical structure and properties, which influence how long it remains in a particular compartment and how readily it moves through soil and water.

Mobility: The mobility of an organic chemical in soil is largely determined by its tendency to adsorb to soil particles versus remaining dissolved in soil water. ecetoc.org This partitioning behavior is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). epa.govecetoc.org A low Koc value indicates high mobility, meaning the chemical is less likely to bind to soil and more likely to leach into groundwater. ecetoc.org The Koc value can be estimated from the octanol-water partition coefficient (Kow), a measure of a chemical's hydrophobicity. ecetoc.org

For this compound, the predicted log Kow (logP) is approximately 2.73, indicating a moderate degree of hydrophobicity. foodb.ca Based on this, this compound is expected to have moderate mobility in soil. It will exhibit some adsorption to organic matter but can also be transported with water flow. Its slight solubility in water further supports this assessment of moderate mobility. nih.gov

Table 2: Estimated Physicochemical and Environmental Fate Properties of this compound

| Property | Value | Implication for Environmental Fate | Source |

|---|---|---|---|

| Molecular Formula | C₈H₁₄O₂ | - | nih.gov |

| Molecular Weight | 142.20 g/mol | - | nih.gov |

| Water Solubility | 0.98 g/L (Predicted) | Slight solubility allows for transport in aqueous systems. | foodb.ca |

| log Kow (logP) | 2.73 (Predicted) | Moderate hydrophobicity suggests some partitioning to organic matter. | foodb.ca |

| Environmental Fate Parameters | (Estimated) | ||

| Biodegradation | Readily biodegradable | Expected to have low persistence in most environments. | epa.gov |

| Soil Half-Life | Low (Estimated) | Unlikely to persist in soil under typical aerobic conditions. | ca.gov |

Note: The environmental fate parameters are estimates based on the properties of medium-chain fatty acids and predicted values, as specific experimental data for this compound are limited.

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-Octenoic acid |

| This compound |

| Acetyl-CoA |

| Coenzyme A |

| Ethyl 3-octenoate |

| Hexanoyl-CoA |

| N-acyl-homoserine lactones (AHLs) |

Advanced Synthetic Methodologies and Chemical Derivatization of 3 Octenoic Acid

Established and Emerging Laboratory Synthesis Routes

The synthesis of 3-octenoic acid and its derivatives is an area of active research, driven by their potential applications in various fields. Both established and novel methods are employed to achieve stereoselective and regioselective control over the molecule's structure.

Stereoselective and Regioselective Synthesis Approaches

Stereoselective synthesis, which controls the three-dimensional arrangement of atoms, is crucial for producing specific isomers of this compound with desired biological activities. One notable example is the synthesis of (3R,4R,5R)-3-amino-4,5-dimethyl-octanoic acid, a chiral β-amino acid. This multi-step synthesis utilizes an enantio-enriched β-ketoester as a key intermediate and achieves stereoselectivity through the catalytic hydrogenation of the corresponding enamide. A key step in controlling the stereochemistry is the 1,4-addition of a methyl group and subsequent protonation. capes.gov.br

Regioselective synthesis, which dictates the position of chemical bonds, is also critical. For instance, the regioselective acylation of glycerol (B35011) derivatives can be quantified using NMR spectroscopy. This method relies on the upfield shift of specific carbon atoms in the NMR spectrum to determine the ratio of positional isomers with high accuracy. rsc.org A highly regioselective synthesis of mixed glycosyl diacylglycerols has been achieved through a stepwise acylation/substitution of a glycosyl β-bromohydrin. rsc.org

Another approach involves the use of organoselenium and DMAP co-catalysis for the regioselective synthesis of medium-sized halolactones from unactivated alkenoic acids. rsc.org Furthermore, lipase-catalyzed regioselective esterification of glycerol and its derivatives with fatty acid anhydrides provides a route to 1,3-disubstituted glycerides. google.com

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical reactions to produce complex molecules. This approach is particularly useful for creating enantiomerically pure compounds. For example, a chemoenzymatic process has been developed for the synthesis of enantiopure structured triacylglycerols containing docosahexaenoic acid (DHA) at the middle position, using Candida antarctica lipase (B570770) (CAL). skemman.is

Lipases are also employed in the kinetic resolution of various substrates. Hydrolase-catalyzed kinetic resolutions have been used to produce highly enantioenriched 3-aryl alkanoic acids. ucc.ie Additionally, a chemoenzymatic approach has been successfully applied to the synthesis of 3-O-(α/β)-glucosylated 3-hydroxy-β-lactams. nih.gov The synthesis of octanoyl-AcpP, a key intermediate in fatty acid biosynthesis, can be achieved through chemoenzymatic methods, where a phosphopantetheinyl transferase (PPTase) attaches synthesized phosphopantetheine analogues to apo-AcpP. researchgate.net

Chemical Modification and Derivatization of this compound

The chemical modification of this compound allows for the creation of a diverse library of compounds with potentially novel properties and applications.

Synthesis of Analogues and Structural Variants

A variety of structural analogues of this compound have been synthesized to explore their biological activities. Starting from (R)-3-hydroxyoctanoic acid, a library of 18 different compounds has been created, including halo and unsaturated methyl and benzyl (B1604629) esters. researchgate.net The introduction of different functional groups can significantly alter the properties of the parent molecule. For example, the synthesis of octanoic acid, 3-benzyl-7-methyl-, introduces an aromatic benzyl group, which can influence its solubility, stability, and biological interactions. ontosight.ai

The synthesis of carotenoid analogues with improved antioxidant characteristics often involves the coupling of polyunsaturated fatty acids to the parent carotenoid structure. google.com Furthermore, structural analogs of octanoic acid, such as 2-octenoic acid and 2-octynoic acid, have been shown to inhibit the octanoic acid transport system in Pseudomonas putida U. oup.com

Exploration of Novel Functional Group Incorporations

The incorporation of novel functional groups into the this compound backbone can lead to materials with enhanced properties. For instance, novel poly(3-hydroxyalkanoates) (PHAs) containing alkoxy groups have been biosynthesized by Pseudomonas oleovorans. jmb.or.kr These polymers exhibit increased hydrophilicity. jmb.or.kr

The synthesis of dipeptide-like compounds with functionalized side chains can involve the N-acylation of an amine functional group with a fatty acid derivative, such as 3-dodecanoyloxytetradecanoic acid. google.com The hydroxyl group in derivatives like 3-hydroxy-7-octenoic acid can be oxidized to form a ketone or carboxylic acid, or substituted with other functional groups.

This compound as a Precursor in Complex Molecule Synthesis

This compound and its derivatives serve as valuable precursors in the synthesis of more complex molecules. For example, (R)-3-hydroxyalkanoic acids are crucial intermediates in the production of pharmaceuticals and antibiotics. researchgate.net The unusual hydroxy amino acid of cyclosporin (B1163) A, (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid, can be synthesized efficiently via asymmetric transfer hydrogenation of a β-ketoanilide. liverpool.ac.uk

A radical-based Ni/Ag-electrocatalytic cross-coupling of α-substituted carboxylic acids offers a modular approach to constructing complex molecular architectures, simplifying traditional retrosynthetic analysis. researchgate.netnih.gov This method allows for the intuitive "stitching" together of simple carboxylic acids to form more complex structures. researchgate.netnih.gov

Intermediate in Advanced Organic Synthesis

This compound serves as a versatile and valuable intermediate in the field of advanced organic synthesis. Its carbon backbone and functional groups—a carboxylic acid and a carbon-carbon double bond—allow it to be a starting point for the construction of more complex molecules. The reactivity of both the carboxyl group and the double bond can be exploited to build molecular complexity through various chemical transformations.

A notable application of a this compound derivative is in the synthesis of fragrances. For instance, 3,7-dimethyl-4-oxo-7-octenoic acid is a key intermediate in the production of rosefuran. google.com The synthesis involves a Grignard reaction between 2-methyl-3-carbalkoxypropionic acid halide and 3-methyl-3-butenylmagnesium halide, catalyzed by a copper salt, to produce an alkyl 3,7-dimethyl-4-oxo-7-octenoate. google.comgoogle.com This ester is then hydrolyzed to the corresponding keto-acid, 3,7-dimethyl-4-oxo-7-octenoic acid. google.comgoogle.com This intermediate subsequently undergoes cyclization and dehydration, coupled with isomerization of the double bond, to form 3,7-dimethyl-2,6-octadien-4-olide, which is then reduced to yield rosefuran. google.com This synthetic pathway highlights how the octenoic acid framework is modified and cyclized to create a valuable fragrance compound.

Beyond fragrances, this compound is a building block for various specialty chemicals. google.com Its structure is amenable to reactions such as esterification and hydrogenation, making it a precursor for the synthesis of surfactants, lubricants, and plasticizers. google.com Furthermore, it is employed in the manufacturing of specialty polymers used in coatings and adhesives, where it can enhance properties like flexibility and durability. google.com

Development of Bioactive Molecule Scaffolds

The carbon skeleton of this compound is a useful scaffold for the development of new bioactive molecules, particularly in the pharmaceutical sector. By modifying its structure, researchers can design and synthesize novel compounds with potential therapeutic applications. google.comacs.org

A significant example is the use of a this compound derivative in the creation of renin inhibitors, which are investigated for the management of hypertension. acs.orgnih.govnih.gov Research has detailed the synthesis of the olefinic amino acid 5(S)-amino-7-methyl-3(E)-octenoic acid. acs.orgnih.gov This molecule serves as a peptidomimetic, where its trans carbon-carbon double bond acts as an isosteric replacement for a peptide amide bond. acs.org This substitution offers the advantage of increased stability against enzymatic degradation by peptidases. acs.org This specific amino acid was incorporated into peptide chains to create substrate analogue inhibitors of renin. nih.gov The resulting olefinic peptides demonstrated inhibitory activity against both hog kidney and human amniotic renin, showcasing the utility of the this compound backbone as a scaffold for designing enzyme inhibitors. nih.gov

Furthermore, derivatives of closely related C8 fatty acids have been explored for their biological activities. A library of compounds synthesized from (R)-3-hydroxyoctanoic acid, which is derivable from bacterial polyhydroxyalkanoates (PHA), has been evaluated for antimicrobial and antiproliferative effects. This study demonstrated that the presence of the carboxylic acid group was crucial for antimicrobial activity against various bacteria and fungi. This research underscores the potential of using the C8 acid structure as a foundational scaffold for generating diverse bioactive compounds.

Biological Roles and Physiological Functions of 3 Octenoic Acid

Involvement in Plant Physiological Processes

While direct evidence for 3-octenoic acid as an endogenous regulator of plant development is still emerging, research highlights the significant impact of structurally related C8 compounds, often produced by associated microorganisms, on plant morphology. Volatile organic compounds (VOCs) from soil microbes can influence plant development by affecting the homeostasis of plant growth hormones. biorxiv.org For instance, the C8 volatile 3-octanone (B92607), emitted by the soil bacterium Streptomyces coelicolor, has been shown to modulate the development of Arabidopsis thaliana seedlings. biorxiv.org Exposure to 3-octanone leads to the inhibition of the primary root and the promotion of lateral roots. biorxiv.org This effect is linked to an alteration of the plant's internal auxin/cytokinin balance. biorxiv.org

Conversely, other C8 compounds can have an inhibitory effect on plant growth. The volatile 1-octen-3-ol (B46169), which shares structural similarities with this compound, can suppress growth, chlorophyll (B73375) accumulation, and seed germination in Arabidopsis thaliana. biorxiv.org These findings underscore the role of C8 compounds, including potentially this compound, as external signals that can significantly modulate plant growth and developmental programs.

Unsaturated fatty acids and their derivatives, a class of molecules that includes this compound, are recognized as crucial components of plant defense against a wide array of environmental challenges. frontiersin.org These molecules, broadly termed oxylipins, function as signaling agents in response to both biotic and abiotic stress. frontiersin.organnualreviews.org

In the context of biotic stress, such as pathogen attack, fatty acid-derived signals are fundamental to initiating a defense response. nih.gov Plants can perceive pathogen-associated molecular patterns (PAMPs), which triggers the release of linolenic acid from chloroplast membranes. researchgate.netnih.gov This fatty acid is the precursor for the jasmonate signaling pathway, a major hormonal cascade for defense against necrotrophic pathogens and insects. nih.govresearchgate.netnih.gov While the saturated analogue, octanoic acid, has been shown to have direct fungicidal properties against plant pathogens like Stagonosporopsis cucurbitacearum, the precise role of this compound in direct defense is an area of active investigation. mdpi.com Furthermore, related C8 volatiles like 1-octen-3-ol can induce defense response genes in Arabidopsis. biorxiv.org

Regarding abiotic stress, fatty acids are again at the forefront of the plant's response mechanisms. frontiersin.org The precursor linolenic acid has been shown to regulate the expression of genes involved in mitigating abiotic stresses, including those mediated by cellular redox changes and oxidative stress. frontiersin.org Phytohormones such as jasmonic acid, derived from these fatty acid precursors, are essential in helping plants recover from mechanical injuries and drought stress. researchgate.net The involvement of unsaturated fatty acids as general defenders suggests that this compound may play a role within this complex signaling network that allows plants to adapt to adverse environmental conditions. frontiersin.orgmdpi.com

The function of this compound and related lipid molecules in plant physiology is deeply integrated with the signaling pathways of other major phytohormones. The regulation of plant growth and defense is not governed by single molecules but by a complex crosstalk between various signaling networks. frontiersin.orgnih.gov

Fatty acid-derived signals often exert their influence by modulating the balance of other hormones. For example, the C8 volatile 3-octanone alters root development in Arabidopsis specifically by affecting auxin/cytokinin homeostasis. biorxiv.org This demonstrates a clear link between external lipid signals and the core hormonal pathways that control plant architecture. The jasmonate pathway, which originates from the lipid linolenic acid, is known to have extensive and complex interactions with other defense hormones like salicylic (B10762653) acid (SA) and ethylene (B1197577) (ET). nih.govnih.govfrontiersin.org This interplay allows the plant to fine-tune its defense strategy depending on the nature of the attacker. mdpi.com

The biosynthesis of several key phytohormones begins in the chloroplast with precursors from lipid or secondary metabolism. oup.com Oxidized lipids like linolenic acid are the starting point for all jasmonates, positioning fatty acid metabolism as a foundational element in plant stress signaling. oup.comoup.com While the specific interactions of this compound itself are still being fully elucidated, its identity as a fatty acid derivative places it within this intricate web of signaling molecules that collectively regulate the trade-offs between plant growth and defense. nih.govnih.gov

Role in Microbial Physiology and Communication

This compound and its isomers have been identified as signaling molecules in microbial communication, particularly in the process of quorum sensing (QS). QS allows bacteria and fungi to coordinate gene expression in response to population density. healthdisgroup.usoup.com Research has shown that (E)-oct-2-enoic acid, an isomer of this compound, can interfere with QS-regulated processes in pathogenic bacteria. nih.gov Specifically, it has been found to inhibit the production of pyocyanin (B1662382), a virulence factor controlled by QS, in the opportunistic pathogen Pseudomonas aeruginosa PAO1. nih.gov

In fungi, related molecules also play a role in communication and virulence. 2-Octenoic acid has been studied for its ability to inhibit the transition from yeast to hyphal form in Candida albicans, a critical step in its pathogenesis. nih.gov This activity suggests it functions as a quorum sensing-like molecule that can disrupt fungal virulence. nih.gov

Table 1: Research Findings on the Role of Octenoic Acid Isomers in Microbial Quorum Sensing

| Compound | Organism | Observed Effect | Reference |

| (E)-oct-2-enoic acid | Pseudomonas aeruginosa PAO1 | Inhibition of quorum sensing-regulated pyocyanin production. | nih.gov |

| 2-Octenoic acid | Candida albicans | Functions as a quorum-sensing molecule (QSM) that can inhibit hyphal formation. | nih.gov |

Short-chain fatty acids like this compound can significantly impact the cellular integrity and metabolic functions of microorganisms. frontiersin.org A primary mechanism of their antimicrobial action is the disruption of the cell membrane. frontiersin.orgnih.gov Due to their amphipathic nature, these fatty acids can insert into the phospholipid bilayer of microbial membranes, leading to increased fluidity and permeability. frontiersin.orgmdpi.com This damage compromises the membrane's barrier function, causing the leakage of essential intracellular components and disrupting the electrochemical gradients necessary for life. frontiersin.orgiastate.edu

Studies on the saturated analogue, octanoic acid, have demonstrated that it causes damage to the cell membranes of Escherichia coli and the yeast Saccharomyces cerevisiae. frontiersin.org This disruption impairs critical cellular processes, including energy metabolism, by interfering with the electron transport chain and affecting intracellular pH homeostasis. frontiersin.orgoup.commicrobialcell.com The antimicrobial and insecticidal activities observed for octanoic acid and its derivatives are attributed to these damaging cellular effects. nih.govnih.gov

Microorganisms have developed adaptive responses to fatty acid stress. In some cases, microbes can alter the lipid composition of their membranes to become more resistant to the fluidizing effects of these compounds. frontiersin.orgnih.gov Transcriptomic analyses of the yeast Wickerhamomyces anomalus under octanoic acid stress revealed significant changes in genes related to the ribosome and proteasome at lower concentrations, and to DNA replication and metabolism at higher concentrations, indicating a broad and dose-dependent disruption of cellular homeostasis. mdpi.com

Biotechnological Production and Process Engineering of 3 Octenoic Acid

Optimization of Microbial Fermentation Processes

The efficiency of microbial fermentation is paramount for the economically viable production of 3-octenoic acid. This involves a dual approach of refining the microbial catalyst itself and fine-tuning the environment in which it operates.

Strain Engineering for Enhanced Titers and Yields

The foundation of a successful bioprocess lies in the development of a robust and high-performing microbial strain. In the context of this compound, this primarily involves engineering the metabolism of host organisms like Escherichia coli and Saccharomyces cerevisiae.

Recent advancements have focused on modulating the β-oxidation pathway in Saccharomyces cerevisiae to facilitate the production of this compound. vulcanchem.com A key strategy involves the overexpression of specific enzymes, such as acyl-CoA dehydrogenase (ACAD) and thioesterase (TE), which has been shown to increase production titers. vulcanchem.com In E. coli, a significant breakthrough was achieved by overexpressing 3-hydroxy-acyl-ACP dehydratase (FabZ), leading to a 45% increase in octanoic acid titer. nih.govresearchgate.netdoaj.orgiastate.edu Further combinatorial engineering, guided by computational models like OptForce, has pushed these yields even higher. nih.govresearchgate.netdoaj.orgiastate.edu For instance, an engineered E. coli strain incorporating FabZ overexpression along with deletions of competing pathway genes (ΔfadE, ΔfumAC, ΔackA) saw a 61% improvement in octanoic acid production. nih.govresearchgate.netdoaj.orgiastate.edu

Another critical aspect of strain engineering is improving the microorganism's tolerance to the final product, as organic acids can be toxic to cells at high concentrations. oup.com Adaptive laboratory evolution has been employed to generate strains with increased tolerance to octanoic acid, which in turn leads to higher production capabilities. oup.com These evolved strains often exhibit changes in their membrane composition, such as a lower saturated-to-unsaturated fatty acid ratio, which enhances membrane integrity. oup.com

The following table summarizes the impact of various strain engineering strategies on octanoic acid production in E. coli.

| Genetic Modification | Host Strain | Titer Improvement | Reference |

| Overexpression of fabZ | E. coli MG1655 (TE10) | +45% | nih.govresearchgate.net |

| +fabZ ΔfadE ΔfumAC ΔackA | E. coli MG1655 (TE10) | +61% | nih.govresearchgate.net |

| Adaptive Evolution | E. coli ML115 | 5.63-fold higher production | oup.com |

Bioreactor Design and Process Parameter Optimization

The design of the bioreactor and the precise control of fermentation parameters are crucial for maximizing the productivity of the engineered strains. microbenotes.com For this compound production, fed-batch cultivation is a commonly employed strategy. nih.govresearchgate.net This approach allows for the controlled feeding of the carbon source, such as octanoic acid or glucose, preventing substrate inhibition and maintaining optimal conditions for cell growth and product formation. nih.govresearchgate.netpan.pl

Key process parameters that require careful optimization include pH, temperature, dissolved oxygen levels, and nutrient feeding rates. patsnap.comresearchgate.net For example, in the production of poly(3-hydroxyoctanoate) by Pseudomonas putida, the pH is regulated by the addition of sodium hydroxide, ammonium (B1175870) hydroxide, or octanoic acid itself. nih.govresearchgate.net The partial pressure of oxygen is typically maintained between 20% and 40% by controlling the airflow and stirrer speed. nih.govresearchgate.net Maintaining a neutral pH of 7.0 has been shown to increase octanoic acid production in engineered E. coli. researchgate.net

The feeding strategy also plays a significant role. Automated continuous feeding has proven to be superior to pulse feeding, as it minimizes foam formation, which can be an issue with extensive stirring and aeration. nih.govresearchgate.net The table below outlines optimized fermentation parameters for related processes, which can inform the production of this compound.

| Parameter | Optimized Value/Range | Microorganism | Reference |

| pH | 6.9 - 7.0 | Pseudomonas putida GPo1 / E. coli | nih.govresearchgate.netresearchgate.net |

| Temperature | 30°C | Pseudomonas putida GPo1 | nih.govresearchgate.net |

| Dissolved Oxygen | 20% - 40% saturation | Pseudomonas putida GPo1 | nih.govresearchgate.net |

| Feeding Strategy | Continuous Fed-Batch | Pseudomonas putida GPo1 | nih.govresearchgate.net |

Metabolic Engineering for Overproduction

Metabolic engineering aims to rationally redesign the metabolic networks of microorganisms to enhance the production of a target compound. For this compound, this involves the strategic manipulation of biosynthetic pathways and the introduction of genetic modifications to channel metabolic flux towards the desired product.

Pathway Engineering and Enzyme Overexpression

A core strategy in metabolic engineering for this compound is the enhancement of the fatty acid synthesis (FAS) pathway. nih.gov This is often achieved by overexpressing key enzymes involved in the pathway. As mentioned previously, the overexpression of 3-hydroxy-acyl-ACP dehydratase (FabZ) has been particularly effective in E. coli. nih.govresearchgate.net In Saccharomyces cerevisiae, engineering efforts have focused on increasing the supply of precursors like acetyl-CoA and NADPH. uni-frankfurt.deuni-frankfurt.de This can be accomplished by enhancing the native pyruvate (B1213749) dehydrogenase bypass or by introducing heterologous pathways, such as the phosphoketolase/phosphotransacetylase pathway. uni-frankfurt.deuni-frankfurt.de

Furthermore, the introduction of heterologous enzymes can create novel production routes. For instance, the expression of a mutated fatty acid synthase (FASRK) in a wild-type FAS deficient strain of S. cerevisiae enabled the production of octanoic acid. uni-frankfurt.de Fusing the α and β subunits of this mutated FAS into a single-chain construct further improved production, indicating that the assembly of the FAS complex can be a limiting step. uni-frankfurt.de

Genetic Manipulation for Targeted Biosynthesis

Targeted genetic manipulations are employed to eliminate competing metabolic pathways and to direct the flow of carbon towards this compound production. A common approach is the deletion of genes involved in the degradation of fatty acids, such as fadD and fadE in E. coli, which encode for acyl-CoA synthetase and acyl-CoA dehydrogenase, respectively. harvard.eduresearchgate.net This prevents the breakdown of the produced octanoic acid. researchgate.net

In S. cerevisiae, the deletion of FAA2, which encodes a fatty acyl-CoA synthetase involved in the activation of medium-chain fatty acids, has been shown to prevent the degradation of octanoic acid. uni-frankfurt.deacs.org Computational tools can help identify non-obvious gene targets for deletion. For example, the OptForce methodology predicted that deleting genes like fumAC (fumarase) and ackA (acetate kinase) in E. coli, in addition to fadE, would improve octanoic acid production, a prediction that was experimentally validated. nih.govresearchgate.netresearchgate.net The CRISPR-Cas9 system has become a powerful tool for making these precise genomic modifications. researchgate.net

Challenges and Scale-Up Considerations in Bioproduction

Despite the significant progress in the biotechnological production of this compound, several challenges remain, particularly in scaling up the process from the laboratory to an industrial scale.

One of the primary hurdles is the inherent toxicity of octanoic acid to microbial cells, which can inhibit growth and limit final product titers. researchgate.net This toxicity is often linked to membrane damage. nih.govasm.org While strain engineering can improve tolerance, product inhibition remains a significant constraint. oup.com

Scaling up fermentation processes also presents its own set of challenges. mdpi.com Maintaining homogeneity in large bioreactors is difficult, and gradients in nutrients, pH, and oxygen can lead to suboptimal performance and the activation of stress responses in the microorganisms. researchgate.netdoi.orgosti.gov The physical stress from increased agitation and aeration at larger scales can also negatively impact the cells. nih.govresearchgate.net

Maintaining Homogeneity and Sterility in Large-Scale Systems

Transitioning from laboratory-scale to large-scale fermentation for this compound production introduces significant challenges in maintaining optimal and uniform conditions throughout the bioreactor. gmi-inc.com As bioreactor volume increases, achieving homogeneity in mixing, aeration, and temperature becomes progressively more difficult. gmi-inc.comtutorchase.com Inadequate agitation can lead to gradients in nutrient and oxygen availability, as well as localized accumulations of inhibitory byproducts, resulting in non-uniform cell growth and inconsistent product yields. gmi-inc.com

Advanced bioreactor designs with scalable configurations and sophisticated process control and automation are crucial for replicating optimal conditions at an industrial scale. gmi-inc.com These systems allow for precise monitoring and control of critical parameters such as temperature, pH, dissolved oxygen, and agitation speed in real-time. gmi-inc.com

The risk of microbial contamination is another major concern in large-scale fermentation due to larger culture volumes, extended production times, and increased handling. gmi-inc.com Contamination can compete for substrates, interfere with the fermentation process, and ultimately reduce the yield and purity of this compound. tutorchase.com To mitigate this, bioreactors must be designed with a strong emphasis on sterility. Features such as aseptic connectors, in-situ sterilization capabilities, and advanced control systems are essential for minimizing contamination risks. gmi-inc.com

Overcoming Substrate and Product Inhibition

A significant hurdle in the biotechnological production of this compound is the inhibitory effect of both the substrate and the final product on the microbial production host. High concentrations of certain substrates, as well as the accumulation of this compound itself, can be toxic to microorganisms, damaging cell membranes and impeding metabolic processes, which in turn limits product titers. nih.govosti.gov For instance, many attractive biorenewable fuels and chemicals, including octanoic acid, cause damage to the microbial cell membrane. nih.gov

Several strategies have been developed to address this challenge. One approach is metabolic engineering of the production organism to enhance its tolerance. osti.gov This can involve modifying the composition of the cell membrane to decrease its vulnerability to damage. nih.gov For example, studies on environmental Escherichia coli isolates with high tolerance to octanoic acid have shown that decreased membrane fluidity is associated with improved production ability. nih.govasm.org

Another effective strategy is the implementation of continuous bioconversion or fed-batch processes. ucl.ac.uk In these systems, the substrate is fed continuously or intermittently to the bioreactor, maintaining a low, non-inhibitory concentration. nih.gov Similarly, continuous removal of the product from the fermentation broth can prevent its accumulation to toxic levels. ucl.ac.uk This approach has been shown to significantly improve productivity in the bioconversion of other organic acids. ucl.ac.uk For example, continuous fermentation can enhance the productivity of coniferyl alcohol from ferulic acid by up to six times compared to batch fermentation by overcoming substrate and product inhibitions. ucl.ac.uk

Genetic modifications to the production strain can also play a crucial role. Deletion of genes responsible for the degradation of the product, such as the fatty acyl-CoA synthetase gene FAA2 in Saccharomyces cerevisiae, can prevent the breakdown of octanoic acid, thereby increasing the final titer. acs.org Furthermore, computational strain design methods like OptForce have been used to identify genetic interventions that can rewire the metabolism of E. coli for improved octanoic acid production. nih.govdoaj.orgresearchgate.net

Economic Feasibility and Sustainability of Production Routes

The sustainability of the production route is also a critical consideration. The use of renewable biomass as a feedstock contributes to a more sustainable process by reducing the reliance on fossil fuels and potentially lowering greenhouse gas emissions. wordpress.com A life cycle assessment (LCA) can be used to evaluate the environmental impact of the entire production process, from raw material acquisition to the final product. apre.it For a biorefinery to be environmentally sustainable, it is crucial that the energy required for the process is also derived from renewable sources, such as burning biomass by-products for heat. chalmers.se

Techno-economic analyses (TEAs) are essential tools for evaluating the potential profitability of a given production strategy. These analyses consider capital and operating costs, product yields, and market prices to determine the economic feasibility. nih.gov For example, a TEA for a lignocellulosic ethanol (B145695) biorefinery was modified to include the production of medium-chain fatty acids (MCFAs) from stillage, demonstrating the potential for creating additional value streams. nih.gov The target selling price for bio-octanoic acid has been benchmarked against palm-based octanoic acid, highlighting the need for cost-efficient production to compete in the market. apre.it

Valorization of Biomass for this compound Production

The utilization of renewable biomass as a feedstock for the production of this compound is a cornerstone of creating a sustainable and economically viable biorefinery. wordpress.com Lignocellulosic biomass, which includes agricultural residues, forestry by-products, and organic wastes, is a particularly attractive option as it is abundant and does not compete with food crops. wordpress.comresearchgate.net

The process of converting biomass into valuable chemicals is known as valorization. csic.es Lignocellulosic biomass is primarily composed of cellulose, hemicellulose, and lignin (B12514952). researchgate.net Through processes like hydrolysis, these complex polymers can be broken down into simpler sugars (e.g., glucose and xylose) and other platform chemicals that can then be fermented by microorganisms to produce this compound. wordpress.comcsic.es

Recent research has focused on developing efficient methods for biomass pretreatment and hydrolysis to maximize the yield of fermentable sugars. nih.gov For instance, alkali pretreatment can effectively remove lignin while preserving the carbohydrate components. nih.gov The resulting sugars can then be used in microbial fermentation. nih.gov

The table below summarizes some research findings on the production of octanoic acid from various feedstocks using different microbial systems.

| Microorganism | Feedstock | Production System | Octanoic Acid Titer | Reference |

| Escherichia coli | Minimal Medium | Fed-batch culture | 1 g/L | nih.govdoaj.orgresearchgate.net |

| Escherichia coli | Glycerol (B35011) | Nitrogen-limited fed-batch | 991 mg/L | nih.gov |

| Saccharomyces cerevisiae | Glucose | Not specified | Increased by 60% with KCS1-FSH2 overexpression | acs.org |

| Pseudomonas putida | Octanoic Acid | Large-scale fed-batch | Biomass: 18.7 kg CDM | nih.gov |

| Bacterial Community | Lignocellulosic Stillage | Bioreactor | 1.7% of end products | nih.gov |

Advanced Analytical Methodologies for 3 Octenoic Acid Research

Chromatographic Separation Techniques

Chromatography is a fundamental tool for isolating 3-octenoic acid from other compounds. The choice between liquid and gas chromatography often depends on the volatility of the analyte and the sample matrix.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of medium-chain fatty acids like this compound. nih.gov Reverse-phase (RP) HPLC is a common approach for its separation. sielc.com One established method utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA). nih.gov Another method employs a Newcrom R1 column with a mobile phase of acetonitrile (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, the phosphoric acid is typically substituted with formic acid to ensure compatibility. sielc.com

Derivatization can significantly enhance the sensitivity of HPLC analysis. The formation of p-bromophenacyl esters, for instance, can increase detection sensitivity by a hundredfold, allowing for a detection limit of 0.5 mg/L. nih.gov While HPLC can be used for underivatized acids, the detection limit is considerably higher, around 50 mg/L. nih.gov

| Parameter | Method 1 | Method 2 |

| Column | Phenomenex Luna C8 (2) (5 μm, 100 Å) | Newcrom R1 |

| Mobile Phase | MeOH/water (60:40 v/v) with 0.1% TFA (v/v) | Acetonitrile (MeCN), water, and phosphoric acid |

| Detection | Refractive Index (RI) | UV or MS (with formic acid) |

| Derivatization | Not required | Not required for basic analysis |

Gas Chromatography (GC) Approaches for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for analyzing volatile compounds. oup.com However, due to the polarity of carboxylic acids like this compound, derivatization is often necessary to improve volatility, enhance peak shape, and increase sensitivity. oup.comresearch-solution.com Common derivatization methods include esterification to form more volatile derivatives, such as methyl esters. oup.com

The analysis of short-chain organic acids (C1-C8) often involves derivatization with methanolic hydrochloric acid, followed by purge and trap GC coupled with mass spectrometry (GC-MS) in selected ion monitoring mode. oup.com This approach allows for the simultaneous extraction and derivatization of the acids. oup.com Headspace solid-phase microextraction (HS-SPME) is another sample preparation technique used to extract volatile organic compounds prior to GC-MS analysis. mdpi.comresearchgate.net

Advanced Column Chemistries and Detection Modalities

The choice of column chemistry is critical for achieving optimal separation in both HPLC and GC. In HPLC, while standard C18 columns are widely used, specialized columns can offer improved performance. hplc.eu For instance, Newcrom R1, a reverse-phase column with low silanol (B1196071) activity, is suitable for the analysis of this compound. sielc.com For the separation of geometrical isomers (cis/trans), which can be challenging on C18 columns due to similar hydrophobicity, columns with high molecular-shape selectivity like COSMOSIL Cholester can provide better resolution. hplc.eu In GC, the choice of a suitable capillary column is essential for separating complex mixtures of fatty acid derivatives.

Advanced detection methods coupled with chromatography enhance analytical capabilities. While UV detection is common in HPLC, more sensitive and specific detectors like mass spectrometers (MS) and evaporative light scattering detectors (ELSD) are also employed. sielc.comhplc.eu For GC, mass spectrometry is the most common detector, providing both quantification and structural information. oup.commdpi.com

Spectrometric Characterization and Identification

Spectrometric techniques are indispensable for the structural elucidation and definitive identification of this compound and its isomers.

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and structure of a compound. mdpi.com When coupled with GC or HPLC, it allows for the quantification and identification of this compound in complex samples. oup.comcore.ac.uk

In GC-MS, electron ionization (EI) is a common ionization technique. nih.gov The resulting mass spectrum contains a molecular ion peak and a series of fragment ions that are characteristic of the molecule's structure. mdpi.com For this compound, characteristic fragment ions can be observed, aiding in its identification. nih.gov

Electrospray ionization (ESI) is often used in LC-MS. core.ac.uk This soft ionization technique typically produces a protonated or deprotonated molecular ion, allowing for the determination of the molecular weight. uni.lu Tandem mass spectrometry (MS/MS) can be used to further fragment the molecular ion, providing more detailed structural information. core.ac.uk

| Ionization Technique | Key Information Provided |

| Electron Ionization (EI) | Molecular weight and characteristic fragment ions for structural elucidation. mdpi.com |

| Electrospray Ionization (ESI) | Primarily molecular weight from protonated or deprotonated molecules. core.ac.ukuni.lu |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules, including the differentiation of isomers. msu.edumagritek.com Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. neu.edu.trazom.com

By analyzing the chemical shifts, coupling constants, and integration of the signals in an NMR spectrum, it is possible to distinguish between positional and geometric isomers of octenoic acid. magritek.comlibretexts.org For example, the position of the double bond in this compound versus other isomers like 7-octenoic acid would result in distinct chemical shifts for the protons and carbons near the double bond. ualberta.ca Furthermore, the coupling constants between the vinyl protons can differentiate between the cis and trans geometric isomers of this compound. metabolomicsworkbench.org

| Nucleus | Information Gained for Isomer Differentiation |

| ¹H NMR | Chemical shifts and coupling constants of protons reveal the position of the double bond and the stereochemistry (cis/trans). azom.com |

| ¹³C NMR | Chemical shifts of carbon atoms provide information on the carbon skeleton and the location of the double bond and carbonyl group, helping to distinguish between isomers. msu.edu |

Method Development for Trace Analysis in Complex Biological and Environmental Matrices

The accurate quantification of this compound at trace levels in complex biological and environmental samples presents significant analytical challenges. These matrices, such as wastewater, soil, animal tissues, and agricultural products, contain a multitude of interfering compounds that can obscure the analyte signal and affect the accuracy and precision of the results. rsc.org The inherent chemical properties of this compound, including its high polarity, require the development of sophisticated and robust analytical methodologies to achieve reliable detection and quantification. rsc.orgshimadzu.com

Method development typically involves a multi-step process encompassing efficient sample preparation, high-resolution chromatographic separation, and sensitive detection techniques. The goal is to isolate this compound from the matrix, minimize signal suppression or enhancement, and accurately measure its concentration, often at parts-per-billion (ppb) or lower levels.

Sample Preparation

A critical step in the analytical workflow is sample preparation, which aims to extract the analyte from the sample and remove interfering components. For fatty acids like this compound, common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). kpfu.rulabrulez.com SPE is frequently employed for aqueous samples, using specialized cartridges to retain the analyte while allowing interfering substances to pass through. eurofins.comeurofins.com For solid samples, techniques like liquid-solid extraction (LSE) coupled with ultra-sonication may be used. rsc.org

Due to the high polarity of carboxylic acids, derivatization is often necessary, particularly for analysis by gas chromatography (GC). rsc.org This process converts the polar carboxyl group into a less polar and more volatile ester, such as a methyl ester (FAME) or benzyl (B1604629) ester, making the compound suitable for GC analysis without thermal decomposition. lu.seresearchgate.net

Chromatographic Separation and Detection

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful and widely used technique for the analysis of fatty acids. rsc.orgmdpi.com After derivatization, the sample is injected into the GC, where the components are separated on a high-resolution capillary column before being detected by a mass spectrometer. eurofins.comlu.se For trace analysis in complex matrices, advanced techniques like gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) offer superior selectivity and sensitivity. rsc.org By operating in selected reaction monitoring (SRM) mode, the instrument monitors specific precursor-to-product ion transitions, effectively filtering out background noise and matrix interferences. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS): Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is another cornerstone for the analysis of organic acids, often without the need for derivatization. shimadzu.com Separation can be achieved using reversed-phase chromatography, though the high polarity of short-chain fatty acids can be challenging. shimadzu.comresearchgate.net Ion exclusion chromatography is another highly selective separation mode for organic acids. shimadzu.com Detection by tandem mass spectrometry, typically in multiple reaction monitoring (MRM) mode, provides the high sensitivity and specificity required for trace quantification in complex samples. eurofins.comeurofins.com

Quantification and Validation

To ensure accuracy, quantification is almost always performed using an internal standard. kpfu.ru The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., perfluoro-n-[1,2,3,4-¹³C₄]octanoic acid for similar compounds), which is added to the sample before extraction. eurofins.comeurofins.comrsc.org This allows for the correction of analyte losses during sample preparation and compensates for matrix-induced variations in instrumental response. rsc.org

Research Findings

While specific, detailed studies on the trace analysis of this compound are limited, research on analogous medium-chain fatty acids and related compounds provides a framework for methodology. For instance, studies on the enzymatic conversion of unsaturated fatty acids have utilized High-Performance Liquid Chromatography (HPLC) for analysis. In one such study, the conversion of this compound by the unspecific peroxygenase (UPO) from Collariella virescens (CglUPO) resulted in the formation of the corresponding epoxide as the major product, accounting for 72% of the conversion. csic.es A significant challenge noted in such research is the frequent absence of commercially available, authentic standards for hydroxylated and epoxidized fatty acid products, which complicates absolute quantification. csic.es

The following tables summarize the common analytical approaches and representative performance data from studies on similar fatty acids in complex matrices.

Table 1: Comparison of Analytical Methodologies for Fatty Acid Trace Analysis

| Methodology | Sample Preparation | Advantages | Challenges | Relevant For |

|---|---|---|---|---|

| GC-MS/MS | LLE or SPE, mandatory derivatization to esters (e.g., FAMEs). rsc.orglu.se | High chromatographic resolution, extensive libraries for identification, high sensitivity with SRM. rsc.orglu.se | Derivatization is time-consuming and can introduce variability. rsc.org | Volatilizable compounds in environmental and biological samples. mdpi.com |

| LC-MS/MS | LLE or SPE, derivatization is typically not required. shimadzu.comeurofins.com | High sensitivity and selectivity (MRM), suitable for polar and thermally labile compounds. shimadzu.comeurofins.com | Potential for matrix effects (ion suppression/enhancement), lower chromatographic resolution for isomers compared to GC. researchgate.net | Polar compounds in aqueous and biological matrices. rsc.org |

Table 2: Examples of Research Findings in Trace Analysis of Medium-Chain Fatty Acids

| Analyte | Matrix | Method | Key Finding/Performance Metric | Source |

|---|---|---|---|---|

| Pelargonic Acid (C9) | Soil | GC-MS | Recoveries of the fatty acid in spiked soil samples were estimated to be between 8% and 128%, highlighting the impact of the matrix. lu.se | lu.se |

| This compound (C8) | Enzymatic Reaction Mixture | HPLC | The major product of enzymatic conversion was the corresponding epoxide (72% of total). csic.es | csic.es |

| Perfluorooctanoic Acid (PFOA) | Fish and Water | GC-MS | Following derivatization to a benzyl ester, the method demonstrated precision values of 0.1%-10.0% for concentrations from 0.2 to 1 µg/mL. researchgate.net | researchgate.net |

Table 3: Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 5282716 |

| Octanoic acid | 379 |

| Pelargonic acid | 8158 |

| Perfluorooctanoic acid (PFOA) | 9554 |

| Oleic acid | 445639 |

| Potassium hydroxide | 14797 |

| Ethanol (B145695) | 702 |

| Petroleum ether | 350 |

| Sodium hydroxide | 14798 |

Structure Activity Relationship Sar and Computational Studies of 3 Octenoic Acid

Investigation of Structure-Biological Activity Correlations

The biological activity of fatty acids like 3-octenoic acid is intrinsically linked to their molecular structure. Investigations into structure-activity relationships (SAR) reveal how modifications to the carbon chain length, degree of saturation, and presence of functional groups can profoundly influence their biological effects.

Research into the protraction of glucagon-like peptide-1 (GLP-1) derivatives, which are used in therapeutic applications, demonstrates a clear correlation between fatty acid chain length and the in-vivo half-life of the molecule. acs.org Studies on a series of GLP-1 analogues acylated with fatty acids of varying lengths (from C10 to C18) showed a direct relationship between the increasing length of the fatty acid chain and the duration of action. acs.org For instance, derivatives with shorter fatty acid chains, such as those related to decanoic acid (C10), had significantly shorter half-lives compared to those with longer chains like stearic acid (C18). acs.org This principle highlights the importance of the eight-carbon backbone of this compound in determining its pharmacokinetic profile when incorporated into larger molecules.

Another area where SAR is evident is in olfactory perception. Studies on aliphatic carboxylic acids in mice have shown a distinct, U-shaped correlation between carbon chain length and olfactory detection thresholds. plos.org Sensitivity increases from ethanoic acid to n-butanoic acid, after which sensitivity decreases as the chain length extends to n-octanoic acid. plos.org This indicates that a specific chain length optimizes the interaction with olfactory receptors, and the eight-carbon structure of octenoic acid places it on the descending arm of this sensitivity curve. plos.org The position of branching along the carbon chain also significantly impacts olfactory thresholds, further underscoring the nuanced relationship between molecular architecture and biological function. plos.org

Computational Modeling of this compound Interactions with Biological Targets

Computational modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for visualizing and understanding how this compound and related molecules interact with biological targets at an atomic level. These methods predict the binding affinity and conformation of a ligand within the active site of a protein.

For example, a structural bioinformatic study on the interaction between octanoic acid, a saturated analogue of this compound, and the human olfactory receptor OR1A2 utilized molecular docking and MD simulations to elucidate the binding mechanism. cambridge.org The simulations revealed that octanoic acid settles into a hydrophobic cleft within the receptor. cambridge.org Subsequent calculations of the binding free energy using the Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) method estimated a total binding energy of approximately -13 kcal/mol, which suggests a moderate to strong binding affinity. cambridge.org The model also identified key amino acid residues, such as ILE181 and PHE206, that form critical hydrophobic interactions with the carbon chain of the fatty acid. cambridge.org

Similar computational approaches have been applied to study enzymes that modify fatty acids. The human enzyme ghrelin O-acyltransferase (hGOAT), which attaches an n-octanoic acid to the peptide ghrelin, has been modeled to understand its substrate selectivity. acs.org By generating a computational model of the hGOAT structure and optimizing it within a simulated cell membrane, researchers can guide experiments to rationally alter the enzyme's function, demonstrating the predictive power of these computational methods. acs.org These studies provide a blueprint for how the interactions of this compound with its own specific biological targets, such as enzymes involved in its metabolism or signaling pathways, can be investigated.

Quantitative Structure-Activity Relationship (QSAR) Analysis of Derivatives

Quantitative structure-activity relationship (QSAR) analysis is a computational technique that aims to build statistically reliable models to predict the biological activity of chemical compounds based on their physicochemical properties and structural features, known as molecular descriptors.

QSAR studies have been successfully applied to fatty acids and their derivatives to predict activities such as antimicrobial efficacy and toxicity. nih.govresearchgate.net In one study, a QSAR model was developed to predict the antimicrobial activity of fatty acid derivatives against Staphylococcus aureus. nih.gov This research used methods like multiple linear regression analysis (MLRA) and comparative molecular field analysis (CoMFA) to establish a correlation between the structural properties of the molecules and their minimum inhibitory concentration (MIC). nih.gov The resulting models (conventional QSAR: R²=0.942; CoMFA: R²=0.979) proved to be statistically significant, providing a framework for designing new fatty acid-based antimicrobials with enhanced potency. nih.gov

Another QSAR study focused on the toxicity of aliphatic carboxylic acids by correlating their pKa values with a set of molecular and topological parameters. researchgate.net In this research, octenoic acid was included in the dataset, and various descriptors were calculated for it.

Table 1: Selected Molecular Descriptors for Octenoic Acid in a QSAR Study

| Descriptor | Value |

|---|---|

| Molar Refractivity | 40.73 |

| Refractive Index | 1.459 |

| Surface Tension | 34.0 |

| LogP (logKo/w) | 3.00 |

| Polarizability | 17.2779 |

Data sourced from a QSAR study on the toxicity of aliphatic carboxylic acids. researchgate.net

These descriptors quantify various aspects of the molecule's structure, such as its size, transport properties (LogP), and electronic features, which are then used in regression analysis to build the predictive QSAR model. researchgate.netnih.gov Such models are invaluable for screening derivatives of this compound for desired biological activities or potential toxicity, thereby streamlining the drug discovery and development process.

Bioinformatics and Omics Approaches for Pathway and Function Elucidation

Bioinformatics and "omics" technologies—such as genomics, proteomics, and metabolomics—provide a holistic view of biological systems, enabling researchers to elucidate the complex pathways and functions in which molecules like this compound are involved. uninet.edu These high-throughput methods generate vast amounts of data on genes, proteins, and metabolites, which are then analyzed using computational tools to uncover new biological insights. frontiersin.org

Metabolomics, the large-scale study of small molecules (metabolites) within a biological system, is particularly relevant for understanding the role of this compound. By using techniques like gas chromatography-mass spectrometry (GC-MS), researchers can create a comprehensive profile of the metabolites present in a sample. nih.gov For example, metabolomics studies of fermented foods like table olives have identified a wide array of fatty acids and other volatile compounds that are crucial for flavor, aroma, and quality. nih.gov Such an approach could be used to map the metabolic fate of this compound, identifying the enzymes that process it and the downstream products that are formed.

Integrating different omics data can provide a more complete picture. frontiersin.org For instance, a genomics approach could identify the genes encoding the enzymes responsible for this compound metabolism. Proteomics could then confirm the presence and abundance of these enzymes under different conditions, while metabolomics would measure the resulting changes in the concentrations of this compound and related metabolites. uninet.edu This integrated, multi-omics strategy allows for the reconstruction of entire metabolic and signaling networks, placing the function of a single compound into its broader biological context and facilitating the discovery of new biomarkers and therapeutic targets. uninet.edufrontiersin.org

Emerging Research Applications and Industrial Precursor Roles of 3 Octenoic Acid

3-Octenoic Acid as a Chemical Building Block for Novel Materials

The reactivity of this compound, particularly its double bond and carboxylic acid group, allows it to serve as a foundational component in the creation of new materials with tailored properties. chemimpex.com It can undergo reactions like esterification and hydrogenation, expanding its utility as a precursor. chemimpex.com